2,5-Dimethyl-3-phenylpyrrolidine hydrochloride
Overview
Description
2,5-Dimethyl-3-phenylpyrrolidine hydrochloride is an organic compound with the chemical formula C₁₂H₁₈ClN and a molecular weight of 211.73 g/mol . It is a member of the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
- The primary target of 2,5-Dimethyl-3-phenylpyrrolidine hydrochloride (CAS No. 91562-58-2) has not been extensively studied in the literature. However, it belongs to the class of pyrrolidine alkaloids, which are known for their diverse biological activities .
- Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring and have been recognized for their promising effects in various contexts, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-phenylpyrrolidine hydrochloride typically involves the reaction of 2,5-dimethylpyrrole with phenylmagnesium bromide, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Magnesium or lithium chloride
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Preparation: Ensuring high purity of 2,5-dimethylpyrrole and phenylmagnesium bromide.
Reaction: Conducting the reaction in a controlled environment to maintain optimal temperature and pressure.
Purification: Using crystallization or distillation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-phenylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Amines
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
2,5-Dimethyl-3-phenylpyrrolidine hydrochloride is utilized in various scientific research fields:
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylpyrrolidine
- 3-Phenylpyrrolidine
- 2,5-Dimethyl-3-phenylpyrrole
Uniqueness
2,5-Dimethyl-3-phenylpyrrolidine hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2,5-dimethyl-3-phenylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-8-12(10(2)13-9)11-6-4-3-5-7-11;/h3-7,9-10,12-13H,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSOAXHTIQWIPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1)C)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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